N-(4-Cyclopropoxy-3-formylphenyl)methanesulfonamide
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Overview
Description
N-(4-Cyclopropoxy-3-formylphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.293 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(4-Cyclopropoxy-3-formylphenyl)methanesulfonamide involves several steps. One common method includes the reaction of 4-cyclopropoxybenzaldehyde with methanesulfonamide under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-(4-Cyclopropoxy-3-formylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Scientific Research Applications
N-(4-Cyclopropoxy-3-formylphenyl)methanesulfonamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-3-formylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The methanesulfonamide group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-(4-Cyclopropoxy-3-formylphenyl)methanesulfonamide can be compared with similar compounds such as:
N-(3-Formylphenyl)methanesulfonamide: This compound has a similar structure but with the formyl group in a different position on the phenyl ring.
N-(3-Cyclopropoxy-4-formylphenyl)methanesulfonamide: Another similar compound with the cyclopropoxy and formyl groups in different positions. The unique positioning of the cyclopropoxy and formyl groups in this compound contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H13NO4S |
---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-3-formylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H13NO4S/c1-17(14,15)12-9-2-5-11(8(6-9)7-13)16-10-3-4-10/h2,5-7,10,12H,3-4H2,1H3 |
InChI Key |
TWVPLGHHWZYQPZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)OC2CC2)C=O |
Origin of Product |
United States |
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